molecular formula C14H19NO2 B1313598 2-(1-Benzylpiperidin-3-YL)acetic acid CAS No. 64995-90-0

2-(1-Benzylpiperidin-3-YL)acetic acid

Cat. No.: B1313598
CAS No.: 64995-90-0
M. Wt: 233.31 g/mol
InChI Key: QJHMRAUNAZTRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzylpiperidin-3-YL)acetic acid is an organic compound with the molecular formula C14H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom of the piperidine ring

Scientific Research Applications

2-(1-Benzylpiperidin-3-YL)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of piperidine derivatives and their biological activities.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

While specific information on the mechanism of action for 2-(1-Benzyl-3-piperidinyl)acetic acid was not found, it is known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Safety and Hazards

The safety information for 2-(1-Benzyl-3-piperidinyl)acetic acid indicates that it should be stored at room temperature . The product is shipped at normal temperature . The safety pictograms indicate a GHS07 signal word warning .

Future Directions

While specific future directions for 2-(1-Benzyl-3-piperidinyl)acetic acid were not found, it is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpiperidin-3-YL)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring.

    Acetic Acid Substitution:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the acetic acid moiety, potentially yielding piperidine derivatives with altered functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like benzyl chloride and acetyl chloride are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine and benzyl derivatives.

Comparison with Similar Compounds

    1-Benzylpiperidine: Similar structure but lacks the acetic acid moiety.

    3-Piperidineacetic acid: Similar structure but lacks the benzyl group.

    N-Benzylpiperidine: Similar structure but with different substitution patterns.

Uniqueness: 2-(1-Benzylpiperidin-3-YL)acetic acid is unique due to the presence of both the benzyl group and the acetic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-benzylpiperidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHMRAUNAZTRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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